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Compound of Interest

Compound Name: Cefclidin

Cat. No.: B010458 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

Cefclidin (E1040), a fourth-generation cephalosporin antibiotic, emerged from the laboratories

of Eisai Co., Ltd. with the promise of potent activity against a wide range of bacteria, including

notoriously resistant Gram-negative pathogens. Its development, however, was ultimately

discontinued. This technical guide delves into the patent history of Cefclidin, providing a

comprehensive overview of its synthesis, mechanism of action, and in-vitro efficacy as detailed

in its core patents and subsequent scientific literature.

Core Patent History
The foundational patents for Cefclidin were filed by Eisai Co., Ltd. in the mid-1980s,

establishing the intellectual property for this novel cephalosporin derivative.
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Patent ID
Application
Date

Publication
Date

Grant Date Title Assignee

EP0188255 1986-01-21 1986-07-23 1992-03-11

Cephem

compounds,

processes for

their

preparation

and

antibacterial

compositions

containing

them

Eisai Co.,

Ltd.

US4748171 1986-07-18 1988-05-31 1988-05-31

Cephem

compounds

and

antibacterial

compositions

Eisai Co.,

Ltd.

These patents describe the chemical structure of Cefclidin, methods for its synthesis, and its

initial antibacterial activity. The core of the invention lies in the unique side chains attached to

the 7-aminocephalosporanic acid nucleus, which confer its broad-spectrum and potent

antibacterial properties.

Mechanism of Action: Inhibition of Penicillin-
Binding Proteins
Cefclidin, like other β-lactam antibiotics, exerts its bactericidal effect by disrupting the

synthesis of the bacterial cell wall. This is achieved through the inhibition of penicillin-binding

proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

The mechanism can be visualized as a targeted disruption of a critical cellular process.
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Figure 1: Mechanism of action of Cefclidin.

Experimental Protocols
The following sections detail the methodologies for key experiments as described in the patent

literature and scientific publications.

Synthesis of Cefclidin (E1040)
The synthesis of Cefclidin involves a multi-step chemical process, starting from a known

cephalosporin nucleus. The following is a generalized workflow based on the patent

descriptions.
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Figure 2: General synthetic workflow for Cefclidin.

Detailed Methodology:

Acylation: A solution of a 7-amino-3-substituted-cephem-4-carboxylic acid derivative is

reacted with an activated form of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic

acid in an inert solvent. The amino group of the thiadiazole ring is typically protected.

Side-chain introduction: The substituent at the 3-position is replaced with a 4-carbamoyl-1-

quinuclidiniumthiomethyl group. This is often achieved by reacting the 3-acetoxymethyl or 3-

halomethyl cephalosporin with the corresponding thiol.

Deprotection: Any protecting groups on the carboxyl and amino functions are removed under

appropriate conditions (e.g., acid or hydrogenation).

Purification: The final compound is purified by methods such as column chromatography and

crystallization to yield Cefclidin.

Determination of Minimum Inhibitory Concentration
(MIC)
The in-vitro antibacterial activity of Cefclidin was primarily assessed by determining its

Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains.
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Figure 3: Workflow for MIC determination.

Detailed Methodology:

The agar dilution method was commonly employed. Mueller-Hinton agar plates containing

serial twofold dilutions of Cefclidin were prepared. Standardized bacterial inoculums

(approximately 10^4 CFU/spot) were applied to the surface of the agar plates. The plates were

then incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of

the antibiotic that completely inhibited visible growth of the bacteria.

In-Vitro Antibacterial Activity
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Cefclidin demonstrated a broad spectrum of activity against both Gram-positive and Gram-

negative bacteria. Of particular note was its potent activity against Pseudomonas aeruginosa.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefclidin and Comparator Agents against

selected Gram-Negative Bacteria

Organism (No.
of Strains)

Cefclidin MIC₅₀
(µg/mL)

Cefclidin MIC₉₀
(µg/mL)

Ceftazidime
MIC₅₀ (µg/mL)

Ceftazidime
MIC₉₀ (µg/mL)

Escherichia coli ≤0.06 0.12 0.12 0.25

Klebsiella

pneumoniae
0.12 0.25 0.12 0.5

Enterobacter

cloacae
0.5 2 4 >128

Serratia

marcescens
1 4 2 16

Pseudomonas

aeruginosa
0.5 2 2 8

Table 2: Minimum Inhibitory Concentration (MIC) of Cefclidin and Comparator Agents against

selected Gram-Positive Bacteria

Organism (No.
of Strains)

Cefclidin MIC₅₀
(µg/mL)

Cefclidin MIC₉₀
(µg/mL)

Cefotaxime
MIC₅₀ (µg/mL)

Cefotaxime
MIC₉₀ (µg/mL)

Staphylococcus

aureus (MSSA)
1 2 1 2

Streptococcus

pyogenes
≤0.06 ≤0.06 ≤0.06 ≤0.06

Streptococcus

pneumoniae
0.12 0.25 0.06 0.12

Interaction with Bacterial Enzymes

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b010458?utm_src=pdf-body
https://www.benchchem.com/product/b010458?utm_src=pdf-body
https://www.benchchem.com/product/b010458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Penicillin-Binding Protein (PBP) Affinity
The efficacy of Cefclidin is directly related to its affinity for various PBPs in different bacterial

species. High affinity for essential PBPs leads to potent antibacterial activity.

Table 3: Affinity of Cefclidin for Penicillin-Binding Proteins (PBPs) of E. coli and P. aeruginosa

Organism PBP Cefclidin IC₅₀ (µg/mL)

Escherichia coli K-12 PBP 1a <0.1

PBP 1bs 0.4

PBP 2 1.6

PBP 3 0.1

Pseudomonas aeruginosa

NCTC 10662
PBP 1a 0.8

PBP 1b 0.8

PBP 2 6.3

PBP 3 0.2

IC₅₀: 50% inhibitory concentration

Stability to β-Lactamases
A key advantage of fourth-generation cephalosporins is their enhanced stability against

hydrolysis by β-lactamases, enzymes produced by bacteria that inactivate β-lactam antibiotics.

Cefclidin was shown to be highly resistant to a variety of common β-lactamases.

Table 4: Hydrolysis of Cefclidin and Comparator Cephalosporins by various β-Lactamases
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β-Lactamase
Source

Cefclidin (Relative
Vmax)

Ceftazidime
(Relative Vmax)

Cefotaxime
(Relative Vmax)

E. coli (TEM-1) <0.01 0.6 100

K. oxytoca <0.01 0.1 100

E. cloacae P99 <0.01 0.5 100

P. aeruginosa <0.01 1.4 100

Relative Vmax with Cefaloridine as 100

Conclusion
The patent history of Cefclidin reveals a potent fourth-generation cephalosporin with a

promising in-vitro profile, particularly against challenging Gram-negative pathogens like

Pseudomonas aeruginosa. Its mechanism of action through high-affinity binding to essential

PBPs and its stability against a broad range of β-lactamases underpinned its potential as a

valuable therapeutic agent. Despite this, the development of Cefclidin was discontinued, a

decision that can be influenced by a multitude of factors in the complex landscape of

pharmaceutical development, including clinical trial outcomes, safety profiles, and market

dynamics. This technical guide provides a retrospective look at the foundational science and

intellectual property of a once-promising antibiotic, offering valuable insights for researchers in

the ongoing quest for new and effective antimicrobial agents.

To cite this document: BenchChem. [The Rise and Discontinuation of Cefclidin: A Patent
History and Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b010458#the-patent-history-of-the-antibiotic-cefclidin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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